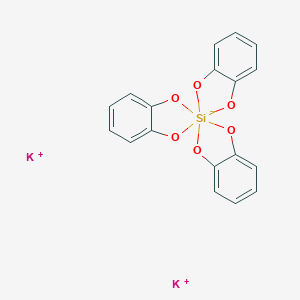![molecular formula C18H24Cl3N3O7 B011051 L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] CAS No. 100173-36-2](/img/structure/B11051.png)
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1, commonly referred to as Italian, is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of Italian involves the inhibition of proteasome activity by binding to the active site of the proteasome. This leads to the accumulation of misfolded and damaged proteins in the cell, ultimately leading to cell death. Italian has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to specific sites on the peptide, preventing their aggregation and deposition in the brain.
Biochemical And Physiological Effects
Italian has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. Italian has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, Italian has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Italian has several advantages and limitations for lab experiments. Its unique properties make it an ideal candidate for studying proteasome activity and its role in cancer development. However, Italian has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, Italian can be toxic to cells at high concentrations, making it important to use it in a controlled manner.
Future Directions
There are several future directions for the study of Italian. One potential direction is the development of more potent and selective inhibitors of proteasome activity for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of Italian and its potential use in the treatment of Alzheimer's disease. Finally, the development of new synthesis methods for Italian may lead to the production of higher quality and more cost-effective compounds for scientific research.
Conclusion
In conclusion, Italian is a unique chemical compound that has gained significant attention in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied. Italian has shown great potential for the treatment of cancer, inflammatory diseases, and Alzheimer's disease. Further research is needed to fully understand its mechanism of action and to develop more potent and selective inhibitors of proteasome activity.
Synthesis Methods
The synthesis of Italian involves the reaction of L-threonine with p-nitrophenyl chloroformate and morpholine to form an intermediate. This intermediate is then reacted with 2,2-dichloroacetyl chloride to yield the final product. This synthesis method has been extensively studied and optimized for the production of high-quality Italian.
Scientific Research Applications
Italian has been widely used in scientific research due to its unique properties. It has been studied for its potential use as an inhibitor of proteasome activity in cancer cells. Italian has also been shown to exhibit anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases. Additionally, Italian has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of beta-amyloid peptides.
properties
CAS RN |
100173-36-2 |
|---|---|
Product Name |
L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian] |
Molecular Formula |
C18H24Cl3N3O7 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-morpholin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C18H23Cl2N3O7.ClH/c19-17(20)18(26)21-14(16(25)12-1-3-13(4-2-12)23(27)28)11-30-15(24)5-6-22-7-9-29-10-8-22;/h1-4,14,16-17,25H,5-11H2,(H,21,26);1H |
InChI Key |
FCGFQUYQXSJHAG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
Canonical SMILES |
C1COCCN1CCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl.Cl |
synonyms |
[2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] 3-mo rpholin-4-ylpropanoate hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



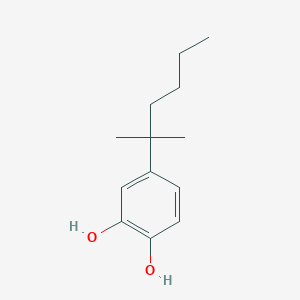
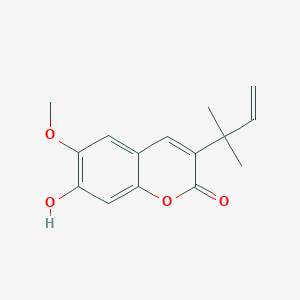
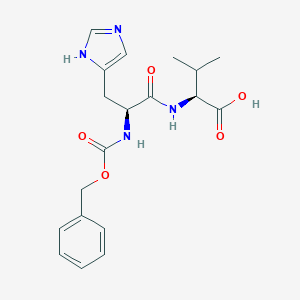
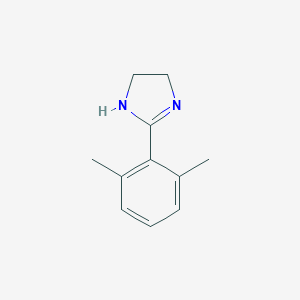
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)
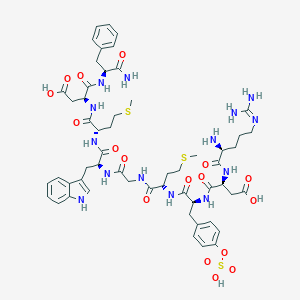


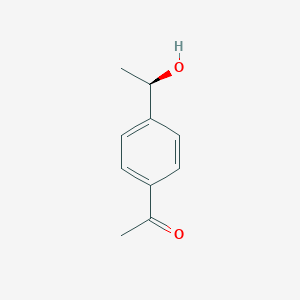
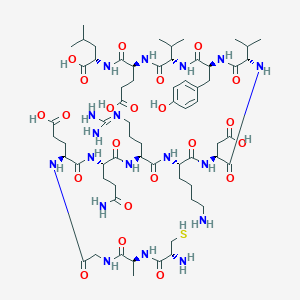
![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

